molecular formula C19H19ClN2O3S B2962354 3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105232-96-9

3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2962354
CAS No.: 1105232-96-9
M. Wt: 390.88
InChI Key: QPFPPOATFIBHKN-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group and a sulfonylmethyl group attached to a 4-isobutylphenyl moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. For instance, the reaction between 2-chlorobenzohydrazide and 4-isobutylbenzenesulfonyl chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.

  • Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: :

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-13(2)11-14-7-9-15(10-8-14)26(23,24)12-18-21-19(22-25-18)16-5-3-4-6-17(16)20/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFPPOATFIBHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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